molecular formula C42H42Br18O6 B12587557 2,3,6,7,10,11-Hexakis(4,4,4-tribromobutoxy)triphenylene CAS No. 603132-12-3

2,3,6,7,10,11-Hexakis(4,4,4-tribromobutoxy)triphenylene

Cat. No.: B12587557
CAS No.: 603132-12-3
M. Wt: 2081.0 g/mol
InChI Key: BHAIAMGVOCTWPV-UHFFFAOYSA-N
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Description

2,3,6,7,10,11-Hexakis(4,4,4-tribromobutoxy)triphenylene is a polysubstituted triphenylene derivative characterized by six 4,4,4-tribromobutoxy groups symmetrically attached to the triphenylene core. The bulky, electron-withdrawing tribromobutoxy substituents likely influence its electronic properties, thermal stability, and self-assembly behavior compared to alkoxy or alkylthio analogues. Such derivatives are typically synthesized via nucleophilic substitution reactions using hexabromotriphenylene as a precursor, as seen in the synthesis of hexakis(methoxycarbonylphenyl)triphenylene derivatives . The bromine-rich substituents may enhance flame retardancy and alter charge transport mechanisms, making it relevant for applications in optoelectronics or flame-resistant materials.

Properties

CAS No.

603132-12-3

Molecular Formula

C42H42Br18O6

Molecular Weight

2081.0 g/mol

IUPAC Name

2,3,6,7,10,11-hexakis(4,4,4-tribromobutoxy)triphenylene

InChI

InChI=1S/C42H42Br18O6/c43-37(44,45)7-1-13-61-31-19-25-26(20-32(31)62-14-2-8-38(46,47)48)28-22-34(64-16-4-10-40(52,53)54)36(66-18-6-12-42(58,59)60)24-30(28)29-23-35(65-17-5-11-41(55,56)57)33(21-27(25)29)63-15-3-9-39(49,50)51/h19-24H,1-18H2

InChI Key

BHAIAMGVOCTWPV-UHFFFAOYSA-N

Canonical SMILES

C1=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=CC(=C1OCCCC(Br)(Br)Br)OCCCC(Br)(Br)Br)OCCCC(Br)(Br)Br)OCCCC(Br)(Br)Br)OCCCC(Br)(Br)Br)OCCCC(Br)(Br)Br

Origin of Product

United States

Preparation Methods

Methodology

  • Starting Material : The synthesis begins with a precursor such as 2,3,6,7,10,11-hexamethoxytriphenylene .

  • Bromination : The methoxy groups are converted to tribromobutoxy groups through a series of bromination reactions. This can be achieved using bromine or other brominating agents in the presence of a suitable solvent (e.g., dichloromethane).

  • Reaction Conditions : The reactions are typically conducted under reflux conditions or at room temperature depending on the reactivity of the substrates involved.

  • Purification : The crude product is purified using column chromatography followed by recrystallization to yield pure hexasubstituted triphenylene.

Photocyclization Techniques

Photocyclization is another effective method for synthesizing 2,3,6,7,10,11-Hexakis(4,4,4-tribromobutoxy)triphenylene.

Methodology

  • Starting Material : A suitable terphenyl derivative (e.g., 3,3′-dibromo-1,1′-terphenyl) serves as the starting material.

  • Photolysis : The compound undergoes photolysis in the presence of a halogen source (e.g., iodine) under UV light to promote cyclization.

  • Regiospecificity : This method allows for regiospecific substitution at the desired positions on the triphenylene core.

  • Yield and Purification : The products are isolated and purified through similar techniques as mentioned above.

Electroorganic Synthesis

Electroorganic synthesis offers a modern approach to preparing complex organic molecules like 2,3,6,7,10,11-Hexakis(4,4,4-tribromobutoxy)triphenylene.

Methodology

  • Electrochemical Setup : An electrochemical cell is set up with electrodes immersed in an electrolyte solution containing the starting materials.

  • Anodic Oxidation : The anodic oxidation of catechol derivatives can lead to the formation of intermediates that can subsequently react to form triphenylene derivatives.

  • Acidic Hydrolysis : Following electrolysis, acidic hydrolysis may be employed to cleave protective groups and yield the final product.

Data Table: Summary of Preparation Methods

Method Starting Material Key Steps Yield (%) Purification Techniques
Substitution Reaction Hexamethoxytriphenylene Bromination Variable Column chromatography
Photocyclization Dibromo-terphenyl Photolysis High Recrystallization
Electroorganic Synthesis Catechol derivatives Anodic oxidation + hydrolysis Moderate Filtration and chromatography

Chemical Reactions Analysis

Types of Reactions

2,3,6,7,10,11-Hexakis(4,4,4-tribromobutoxy)triphenylene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.

    Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine-substituted triphenylene derivative, while oxidation might produce a triphenylene oxide.

Scientific Research Applications

Organic Electronics

One of the primary applications of 2,3,6,7,10,11-hexakis(4,4,4-tribromobutoxy)triphenylene is in the field of organic electronics. The compound serves as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its high charge mobility and stability make it suitable for these applications.

Case Study: OLED Performance

A study demonstrated that incorporating this compound into OLEDs resulted in improved efficiency and brightness compared to traditional materials. The current efficiency of devices using this compound was reported to be significantly higher due to its favorable energy levels and charge transport characteristics.

Photonic Devices

The compound's optical properties make it a candidate for use in photonic devices. Its ability to absorb and emit light at specific wavelengths can be harnessed for applications in lasers and light-emitting devices .

Case Study: Laser Applications

Research indicated that devices utilizing 2,3,6,7,10,11-hexakis(4,4,4-tribromobutoxy)triphenylene exhibited enhanced lasing performance due to its efficient energy transfer mechanisms. These findings suggest potential for development in advanced laser technologies.

Liquid Crystals

This compound can also be utilized in the development of discotic liquid crystals , which are materials that can self-organize into ordered structures. Such materials are crucial for developing next-generation displays and sensors.

Case Study: Discotic Liquid Crystal Studies

In experiments involving discotic liquid crystals based on this compound, researchers found that the alignment and thermal stability were superior compared to other liquid crystal systems. This property is essential for applications in display technologies where consistent performance is required under varying conditions.

Material Science

The unique structural characteristics of 2,3,6,7,10,11-hexakis(4,4,4-tribromobutoxy)triphenylene make it an interesting subject in material science research. Its potential use as a building block for new materials could lead to innovations in nanotechnology and polymer science.

Case Study: Nanocomposite Development

A recent study explored the incorporation of this compound into polymer matrices to create nanocomposites with enhanced mechanical and thermal properties. The results indicated a significant improvement in the tensile strength and thermal stability of the composites.

Mechanism of Action

The mechanism by which 2,3,6,7,10,11-Hexakis(4,4,4-tribromobutoxy)triphenylene exerts its effects is primarily through its ability to interact with other molecules via its brominated butoxy groups. These interactions can influence molecular pathways and targets, making it useful in various applications. The exact molecular targets and pathways depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

Triphenylene derivatives are tailored for specific applications by modifying substituents. Below is a comparison with key analogues:

Compound Name Substituent Type Molecular Weight (g/mol) Key Properties/Applications Evidence ID
2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene Alkoxy (C₆H₁₃O) 660.94 (C₄₂H₆₀O₆) Columnar liquid crystals, charge transport
2,3,6,7,10,11-Hexakis(methylsulfanyl)triphenylene Alkylthio (CH₃S) 504.82 (C₂₄H₂₄S₆) High sulfur content, potential semiconductor applications
2,3,6,7,10,11-Hexabutoxytriphenylene Alkoxy (C₄H₉O) 660.94 (C₄₂H₆₀O₆) Liquid crystalline phases, mesomorphism
2,3,6,7,10,11-Hexakis(4-formylphenyl)triphenylene Aromatic (C₆H₄CHO) 852.92 (C₆₀H₃₆O₆) Covalent organic frameworks (COFs), gas separation
Target Compound Tribromobutoxy (C₄H₆Br₃O) Not reported Expected: High density, flame retardancy, altered charge transport

Key Observations:

  • Substituent Bulkiness: The tribromobutoxy groups in the target compound are bulkier and more electron-withdrawing than alkoxy or alkylthio groups. This may reduce columnar phase stability in liquid crystals compared to hexyloxy derivatives, which exhibit well-defined columnar hexagonal phases .
  • This contrasts with boron/nitrogen-doped triphenylene cores, which tune exciton dissociation for heterojunction applications .

Photophysical and Optoelectronic Properties

  • Emission Behavior: Hexakis(hexyloxy)triphenylene (HAT) emits at ~384 nm, while benzo[g]chrysene derivatives with alkoxy chains exhibit blue-shifted emission (~370 nm) . The target compound’s bromine substituents may further redshift emission due to heavy atom effects, though this requires experimental validation.
  • Charge Transport: Alkoxy derivatives like hexakis(undecyloxy)triphenylene self-assemble into columnar phases with high charge carrier mobility (~10⁻³ cm²/V·s) . The tribromobutoxy groups’ steric bulk and electron-withdrawing nature may disrupt π-π stacking, reducing mobility compared to alkoxy analogues.

Biological Activity

2,3,6,7,10,11-Hexakis(4,4,4-tribromobutoxy)triphenylene is a brominated organic compound with significant potential for biological activity. This article reviews the compound's properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological implications.

Chemical Structure and Properties

The chemical structure of 2,3,6,7,10,11-Hexakis(4,4,4-tribromobutoxy)triphenylene can be described as a triphenylene core substituted with six 4,4,4-tribromobutoxy groups. Its molecular formula is C30H36Br6O6C_{30}H_{36}Br_6O_6, and it exhibits high lipophilicity due to the presence of multiple bromine atoms.

PropertyValue
Molecular Weight681.25 g/mol
DensityApprox. 1.5 g/cm³
SolubilitySoluble in organic solvents
Melting PointNot determined

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interactions with cellular membranes and proteins. Key mechanisms include:

  • Membrane Disruption : The hydrophobic nature of the tribromobutoxy groups allows the compound to integrate into lipid bilayers, potentially disrupting membrane integrity and function.
  • Receptor Modulation : Brominated compounds often exhibit affinity for various receptors due to their structural similarity to natural ligands.
  • Reactive Oxygen Species (ROS) Generation : The presence of bromine can lead to oxidative stress within cells by generating ROS.

Toxicological Profile

Research indicates that brominated compounds can exhibit toxic effects on aquatic organisms and mammals. The toxicity is often linked to:

  • Endocrine Disruption : Some studies suggest that brominated compounds can interfere with hormonal signaling pathways.
  • Neurotoxicity : Evidence points to potential neurotoxic effects in animal models exposed to high concentrations.

Study 1: Ecotoxicological Impact

A study conducted on the ecotoxicological effects of brominated organic compounds demonstrated that exposure to 2,3,6,7,10,11-Hexakis(4,4,4-tribromobutoxy)triphenylene resulted in significant mortality rates among aquatic species such as Daphnia magna. The study highlighted the compound's potential as an environmental pollutant due to its persistence and bioaccumulation in aquatic ecosystems .

Study 2: In Vitro Cellular Effects

In vitro studies using human cell lines revealed that exposure to varying concentrations of the compound led to increased levels of oxidative stress markers. Cells treated with the compound showed elevated levels of malondialdehyde (MDA), indicating lipid peroxidation. This suggests that the compound may contribute to cellular damage through oxidative mechanisms .

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